Nopyl acetate

Overview

Description

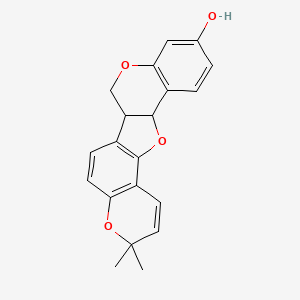

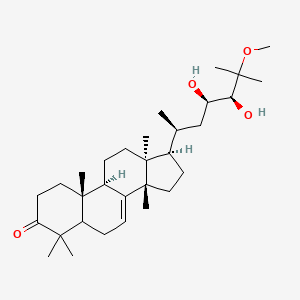

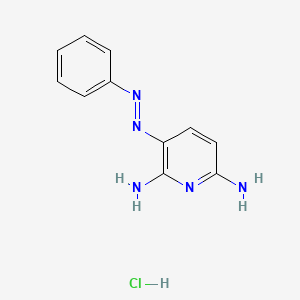

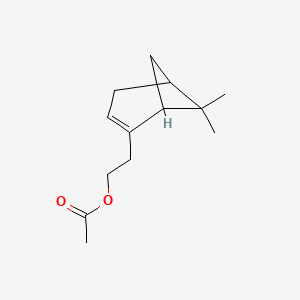

Nopyl acetate is a synthetic fragrance compound with a fruity odor reminiscent of fresh wood. It is not found in nature and is widely used in the preparation of soaps, detergents, creams, lotions, and perfumes . The chemical formula for this compound is C₁₃H₂₀O₂, and it is also known by other names such as bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, acetate .

Mechanism of Action

Target of Action

Nopyl acetate is a synthetic fragrance compound .

Mode of Action

The mode of action of this compound is primarily through its interaction with olfactory receptors. As an aromatic compound, it binds to these receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic woody, sweet, fruity, and floral scent .

Biochemical Pathways

Its synthesis involves the esterification of acetic acid and nopol . This reaction is catalyzed by heterogeneous catalysts .

Result of Action

The primary result of this compound’s action is the perception of its scent. Upon inhalation, it provides a woody, sweet, fruity, and floral aroma . This makes it a valuable ingredient in various fragrance formulations, including those used in household fragrances .

Biochemical Analysis

Biochemical Properties

As an ester, it may undergo hydrolysis in the presence of water and enzymes, breaking down into nopol and acetic acid . This reaction could potentially interact with various enzymes and proteins within the cell, although specific interactions have not been reported in the literature.

Cellular Effects

Given its widespread use in cosmetics and perfumes, it is generally considered safe for topical application

Molecular Mechanism

The molecular mechanism of Nopyl acetate within biological systems remains largely unexplored. As an ester, it may undergo hydrolysis, a reaction catalyzed by esterases or lipases present in the body, resulting in the production of nopol and acetic acid

Metabolic Pathways

As an ester, it is likely to be metabolized through ester hydrolysis, yielding nopol and acetic acid

Transport and Distribution

Given its lipophilic nature, it may passively diffuse across cell membranes

Preparation Methods

Nopyl acetate is conventionally prepared through the esterification of nopol with acetic anhydride. The reaction can be catalyzed by various substances to improve yield and efficiency. Here are some common synthetic routes and reaction conditions:

Esterification with Acetic Anhydride: Nopol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Heterogeneous Catalysis: The use of heterogeneous catalysts like Sn-SiO₂, Sn-MCM-41, and Sn-SBA-15 has been reported to achieve high selectivity and conversion rates.

Industrial Production: Industrial methods often involve the use of azeotropic distillation to remove by-products and improve yield.

Chemical Reactions Analysis

Nopyl acetate undergoes various chemical reactions, including:

Esterification: As mentioned, this compound is formed through the esterification of nopol with acetic anhydride.

Hydrolysis: this compound can be hydrolyzed back to nopol and acetic acid under acidic or basic conditions.

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents and conditions used in these reactions include sulfuric acid, p-toluenesulfonic acid, acetic anhydride, and various solvents like dichloromethane and toluene .

Scientific Research Applications

Nopyl acetate has several scientific research applications across various fields:

Chemistry: It is used as a model compound in studies of esterification and catalysis.

Biology: this compound is used in olfactory studies to understand the perception of fruity and woody odors.

Medicine: While not directly used in medicine, this compound’s derivatives and related compounds are studied for potential therapeutic applications.

Industry: this compound is extensively used in the fragrance industry for its pleasant odor.

Comparison with Similar Compounds

Nopyl acetate is often compared to other fragrance compounds such as linalyl acetate and citronellyl acetate. Here are some key points of comparison:

Linalyl Acetate: Both this compound and linalyl acetate are used in the fragrance industry.

Citronellyl Acetate: Citronellyl acetate has a sweet, citrus-like odor, making it distinct from the woody scent of this compound.

Similar compounds include:

- Linalyl acetate

- Citronellyl acetate

- Geranyl acetate

This compound’s unique fruity and woody odor, combined with its cost-effectiveness, makes it a valuable compound in the fragrance industry .

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977235 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-51-8, 6165-23-7 | |

| Record name | Nopyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nopyl acetate and what is its primary use?

A1: this compound is a synthetic fragrance compound known for its fruity, fresh wood aroma. It is not found naturally and is primarily used in various products like soaps, detergents, creams, lotions, and perfumes. []

Q2: How is this compound synthesized?

A2: this compound is synthesized in a two-step process. First, β-pinene reacts with paraformaldehyde to produce Nopol. Subsequently, Nopol undergoes esterification with acetic anhydride to yield this compound. This reaction is often catalyzed using acidic aqueous chromic anhydride or solid superacids like SO₄²⁻/ZrO₂-TiO₂. [, , ]

Q3: What are the main byproducts formed during the synthesis of this compound using acidic aqueous chromic anhydride?

A3: The oxidation of this compound by acidic aqueous chromic anhydride leads to the formation of several byproducts. The major products are 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate and its hydrolyzed form, 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanol. These result from the cleavage and subsequent hydration of the four-membered ring in this compound. Other notable byproducts include 2,3-epoxythis compound, 1-hydroxy-2,3-epoxythis compound, and 5-hydroxy-2,3-epoxythis compound, primarily formed through the epoxidation of the double bond and further oxidation of tertiary hydrogens. [, ]

Q4: Are there alternative catalysts for this compound synthesis?

A4: Yes, besides acidic aqueous chromic anhydride and solid superacids, heterogeneous catalysts like Amberlyst-15 ionic exchange resin have been explored for this compound synthesis through the esterification of Nopol with acetic acid. [] The catalyst loading significantly influences the reaction's selectivity towards this compound. []

Q5: How does the reaction temperature affect the synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst?

A5: The synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst under microwave irradiation showed that a temperature of 105°C resulted in the highest yield (81.3%). [] This suggests that temperature plays a crucial role in optimizing the reaction conditions for this compound production.

Q6: Have there been studies exploring the relationship between the structure of this compound derivatives and their activity?

A6: Yes, research has investigated the repellency of various terpenoids, including this compound derivatives, against house ants (Monomorium pharaonis). The study synthesized seven bridge-ring terpenoids from β-pinene, including Nopyl methyl ether, Nopyl ethyl ether, Nopyl n-propyl ether, Nopyl formate, this compound, and Nopyl propanoate. All these compounds exhibited significant repellent activity, with repellent rates ranging from 80% to 100% at a concentration of 20 mg/mL. []

Q7: What analytical techniques are used to characterize this compound and its derivatives?

A7: this compound and its derivatives are commonly characterized using a combination of spectroscopic techniques, including Infrared spectroscopy (IR), Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance spectroscopy (¹H NMR), and ¹³C Nuclear Magnetic Resonance spectroscopy (¹³C NMR). These techniques provide information about the compound's functional groups, molecular weight, and structure. [, , , ]

Q8: Has the application of computational chemistry been explored in understanding this compound and its derivatives?

A8: Yes, computational chemistry has been employed to understand the repellent activity of this compound derivatives. For example, one study used Gaussian 03W software to calculate the optimal conformer and lowest energy of seventeen terpenoid ant repellents synthesized from α-pinene and β-pinene. The obtained data was then processed and used to develop a quantitative structure-activity relationship (QSAR) model using Codessa 2.7.10 software. []

Q9: What insights did the QSAR model provide regarding the repellency of this compound derivatives?

A9: The QSAR model, with an R² of 0.9265, suggested that four structural descriptors significantly influenced the repellency of the investigated terpenoids, including this compound derivatives. These descriptors were: fractional atomic charge weighted partial positive surface area (ESP-FPSA-3 fractional PPSA), minimum nucleophilic reactivity index of a carbon atom, second-highest occupied molecular orbital (HOMO-1) energy, and maximum 1-electron reactivity index for an oxygen atom. [] This information can be valuable for designing more potent ant repellents.

Q10: Is there any research on the liquid-liquid equilibrium of systems involving this compound?

A10: Yes, research has been conducted on the liquid-liquid equilibrium (LLE) data for the water + acetic acid + nopol + this compound quaternary system. The data was measured at temperatures of 298.15 K, 323.15 K, and 348.15 K under atmospheric pressure (85.8 kPa). The study used Othmer-Tobias, Bachman, and Hand correlations to verify the thermodynamic consistency of the experimental LLE data, which was then correlated using the NRTL thermodynamic model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.